双(2-乙基己基-d17)磺基琥珀酸钠,98原子% D,96% (CP)

描述

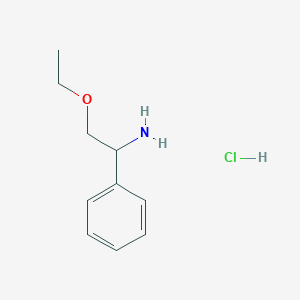

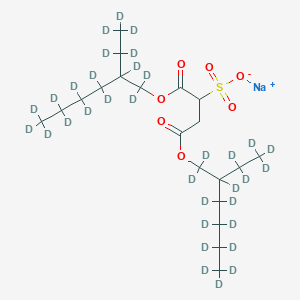

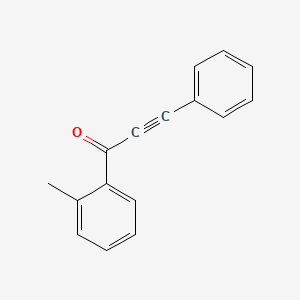

Sodium bis(2-ethylhexyl-d17) sulfosuccinate, also known as Docusate sodium salt, is a compound with the empirical formula C20D34H3NaO7S . It appears as a white waxy solid or a pale yellow transparent liquid . It has a unique smell and is soluble in water . It can also dissolve in polar or non-polar solvents such as carbon tetrachloride, petroleum ether, xylene, acetone, and vegetable oil .

Molecular Structure Analysis

The molecular weight of Sodium bis(2-ethylhexyl-d17) sulfosuccinate is 478.77 . The compound’s structure includes a sodium ion, two 2-ethylhexyl groups, and a sulfosuccinate group .Physical And Chemical Properties Analysis

Sodium bis(2-ethylhexyl-d17) sulfosuccinate is a solid compound . It has a molecular weight of 478.09 . It’s soluble in water and can dissolve in 50% ethanol solution, as well as in polar or non-polar solvents .科学研究应用

中间相行为和平衡动力学

表面活性剂,如双(2-乙基己基)磺基琥珀酸钠 (Na-AOT),因其液晶性质而超越了其作为洗涤剂、乳化剂或润湿剂的传统用途,在科学应用中发挥着至关重要的作用。这些性质允许具有不同程度结构有序性和功能性的各种结构,这对科学应用至关重要。Fairweather (2017) 的研究深入探讨了一系列表面活性剂(包括 Na-AOT)的相行为和微观结构演化特征。本研究为通过合理设计设计的表面活性剂的潜在革命性应用提供了基础知识,对各个科学领域产生了重大影响 (Fairweather, 2017)。

用于抗生素回收的混合反胶束体系

双(2-乙基-1-己基)磺基琥珀酸钠 (AOT) 在混合反胶束中的应用为抗生素的下游加工提供了一条有前景的途径,抗生素的下游加工占生产成本的很大一部分。Mohd-Setapar 等人 (2014) 讨论了混合离子-非离子反胶束如何为抗生素提供安全的微环境,在反胶束分子和抗生素之间保持足够的吸引力,同时避免变性。这种创新方法有可能彻底改变生物分子的纯化,突出了 AOT 相关表面活性剂在生物技术工艺中的多功能应用 (Mohd-Setapar 等人,2014)。

作用机制

Target of Action

Docusate-d34 (sodium), also known as Sodium bis(2-ethylhexyl-d17) sulfosuccinate, is primarily targeted at the intestines. It acts as a stool softener, making it easier for the body to pass stool .

Mode of Action

Docusate-d34 (sodium) is a laxative and an anionic detergent. It promotes the incorporation of water and fats into the stool by reducing surface tension, resulting in a softer fecal mass . The onset of action for Docusate-d34 (sodium) is typically between 6-72 hours when administered orally, and between 2-15 minutes when administered rectally .

Biochemical Pathways

Docusate-d34 (sodium) disrupts the canonical signaling of adipocyte differentiation by binding a nuclear hormone receptor in the same superfamily as thyroid hormone (TH) receptors . This disruption can alter TH signaling, affecting TH-dependent processes .

Pharmacokinetics

It is absorbed to some extent in the duodenum and jejunum and subsequently excreted in bile . Fecal softening generally occurs within 1-3 days .

Result of Action

The primary result of Docusate-d34 (sodium)'s action is the softening of the stool, making it easier to pass . This can relieve occasional constipation associated with dry, hard stools . It’s worth noting that several studies report docusate-d34 (sodium) to be no more effective than a placebo for increasing the frequency of stool or stool softening .

Action Environment

Docusate-d34 (sodium) is used in a wide range of industrial and household products, including food products, laxatives, and oil spill clean-up chemicals . Due to its many applications, long-term exposure of both humans and wildlife is likely . The environment can influence the action, efficacy, and stability of Docusate-d34 (sodium), as it may enter the environment indirectly through wastewater streams or run-off and directly via use of dispersants .

安全和危害

属性

IUPAC Name |

sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,14D2,15D2,16D,17D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBXTVYXVQYAB-MTXGETQSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745962 | |

| Record name | Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175736-89-7 | |

| Record name | Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175736-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)

![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)

![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)

![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)